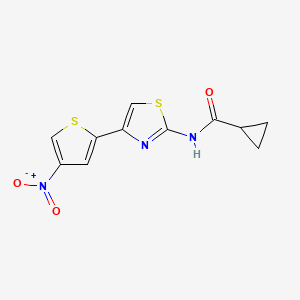

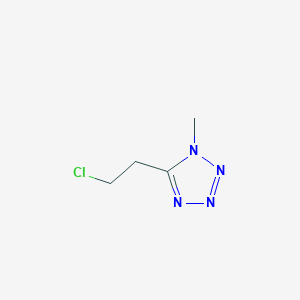

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for “4-(4-nitrothiophen-2-yl)thiazol-2-amine”, a related compound, is 1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound “4-(4-nitrothiophen-2-yl)thiazol-2-amine” has a molecular weight of 227.27 .Scientific Research Applications

Anti-Inflammatory Applications

The thiophene nucleus, which is part of the compound’s structure, has been reported to exhibit significant anti-inflammatory properties. This is due to its ability to modulate various biological pathways that lead to inflammation. As such, this compound could be investigated for its potential use in treating inflammatory diseases, ranging from common conditions like arthritis to more complex disorders such as Crohn’s disease or psoriasis .

Antipsychotic Potential

Compounds containing a thiophene ring have shown promise as antipsychotic agents. The structural complexity of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” may interact with central nervous system receptors, potentially offering a new avenue for the treatment of schizophrenia and bipolar disorder. Research in this area could lead to the development of novel antipsychotic drugs with improved efficacy and reduced side effects .

Antimicrobial and Antifungal Effects

Thiophene derivatives are known for their antimicrobial and antifungal activities. This compound could be utilized in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. Its application could extend to both medical and agricultural fields, providing a solution to the growing problem of drug-resistant pathogens .

Cancer Therapeutics

The thiazole component of the compound is associated with antitumor and cytotoxic activities. Research into this compound could focus on its potential as a cancer therapeutic, particularly in targeting specific types of cancer cells while minimizing damage to healthy cells. This could lead to more effective and targeted cancer treatments .

Neuroprotective Properties

Given the neuroprotective capabilities of thiazole derivatives, “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” may offer benefits in the treatment of neurodegenerative diseases. Its application could be pivotal in diseases like Alzheimer’s and Parkinson’s, where it could help in protecting neurons from damage or death .

Kinase Inhibition

Kinases play a crucial role in the signaling pathways that regulate cell growth and metabolism. The compound’s structure suggests potential use in kinase inhibition, which is a significant area of research in the development of treatments for diseases like diabetes and cancer. By inhibiting specific kinases, this compound could be used to regulate abnormal cell growth and metabolic disorders .

Future Directions

The future directions for the study and application of “N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)cyclopropanecarboxamide” and related compounds could involve further exploration of their antiparasitic and antiviral properties. Additionally, thiazole derivatives are being studied for their diverse biological activities , which could open up new avenues for research and development.

properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S2/c15-10(6-1-2-6)13-11-12-8(5-19-11)9-3-7(4-18-9)14(16)17/h3-6H,1-2H2,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAZBLREPKAWAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982951.png)

![2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2982954.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2982955.png)

![tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2982959.png)

![1-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2982967.png)